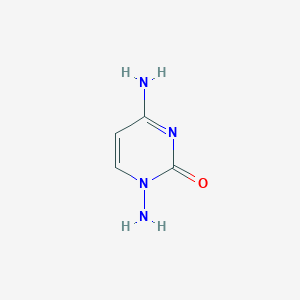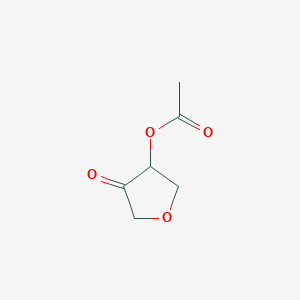
(4-Oxopentyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Oxopentyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a 4-oxopentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Oxopentyl)boronic acid typically involves the reaction of an appropriate organometallic reagent with a boric ester. One common method is the electrophilic trapping of an organometallic reagent with a boric ester such as trimethyl borate (B(OCH₃)₃) at low temperatures to prevent over-alkylation .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (4-Oxopentyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to the corresponding boronic ester or boronic acid derivatives.
Reduction: Formation of borane complexes.
Substitution: Participation in Suzuki–Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases such as potassium carbonate (K₂CO₃) in aqueous or organic solvents.
Major Products Formed:
Oxidation: Boronic esters or acids.
Reduction: Borane complexes.
Substitution: Biaryl compounds or other cross-coupled products.
Scientific Research Applications
(4-Oxopentyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki–Miyaura cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential in cancer therapy and as a component of boron neutron capture therapy (BNCT).
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of (4-Oxopentyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and sensing. The boronic acid group interacts with hydroxyl groups on target molecules, forming stable boronate complexes .
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
Comparison: (4-Oxopentyl)boronic acid is unique due to its 4-oxopentyl chain, which imparts distinct reactivity and properties compared to other boronic acids. For example, phenylboronic acid and its derivatives are commonly used in Suzuki–Miyaura coupling reactions, but this compound offers additional functionalization possibilities due to its ketone group .
Properties
CAS No. |
87100-25-2 |
|---|---|
Molecular Formula |
C5H11BO3 |
Molecular Weight |
129.95 g/mol |
IUPAC Name |
4-oxopentylboronic acid |
InChI |
InChI=1S/C5H11BO3/c1-5(7)3-2-4-6(8)9/h8-9H,2-4H2,1H3 |
InChI Key |
NMLNSCTXYFNWKI-UHFFFAOYSA-N |
Canonical SMILES |
B(CCCC(=O)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Ethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B11923400.png)

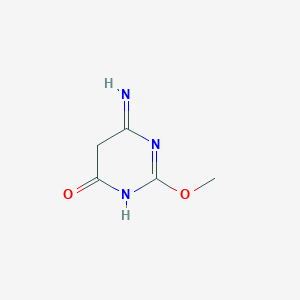

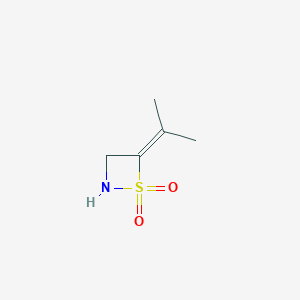
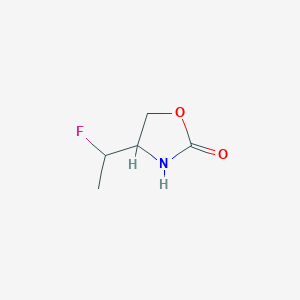


![6-Hydroxyimidazo[1,5-a]pyridin-3(2H)-one](/img/structure/B11923439.png)

